Methyl 6-[(6-pyrrolidin-1-ylpyridin-3-yl)methylamino]pyrazine-2-carboxylate
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Overview
Description
Methyl 6-[(6-pyrrolidin-1-ylpyridin-3-yl)methylamino]pyrazine-2-carboxylate is a complex organic compound that features a pyrazine ring substituted with a carboxylate group and a pyrrolidinylpyridinylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-[(6-pyrrolidin-1-ylpyridin-3-yl)methylamino]pyrazine-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the pyrazine ring and introduce the carboxylate group through esterification reactions. The pyrrolidinylpyridinylmethylamino group can be introduced via nucleophilic substitution reactions, often using pyrrolidine and pyridine derivatives as starting materials.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-[(6-pyrrolidin-1-ylpyridin-3-yl)methylamino]pyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups like halides or amines.
Scientific Research Applications
Methyl 6-[(6-pyrrolidin-1-ylpyridin-3-yl)methylamino]pyrazine-2-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: The compound may have potential as a biochemical probe or as a starting point for the development of new drugs.
Medicine: Research into its pharmacological properties could lead to the discovery of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which Methyl 6-[(6-pyrrolidin-1-ylpyridin-3-yl)methylamino]pyrazine-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazine derivatives with various substituents, such as:
- Methyl 6-[(6-pyrrolidin-1-ylpyridin-3-yl)methylamino]pyrazine-2-carboxylate
- 2,3-Dimethylpyrazine
- 2,5-Dimethylpyrazine
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development efforts.
Properties
IUPAC Name |
methyl 6-[(6-pyrrolidin-1-ylpyridin-3-yl)methylamino]pyrazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-23-16(22)13-10-17-11-14(20-13)18-8-12-4-5-15(19-9-12)21-6-2-3-7-21/h4-5,9-11H,2-3,6-8H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEQMYVWMRXJKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=N1)NCC2=CN=C(C=C2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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